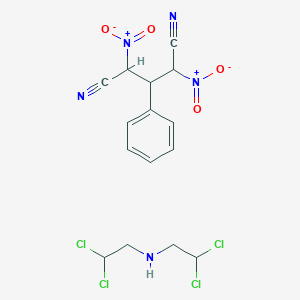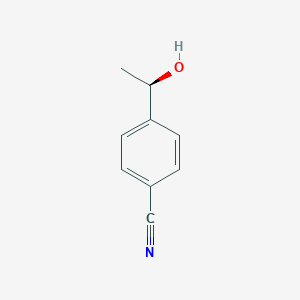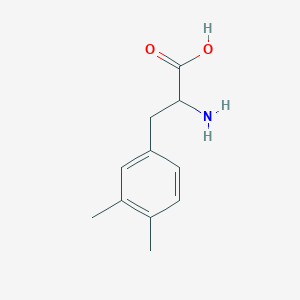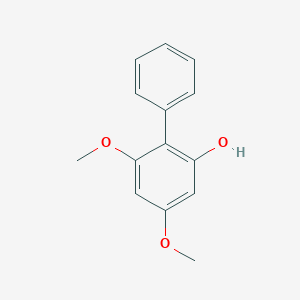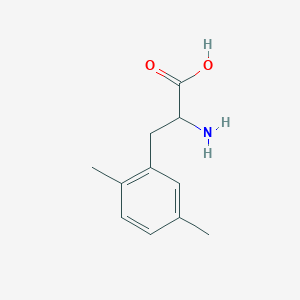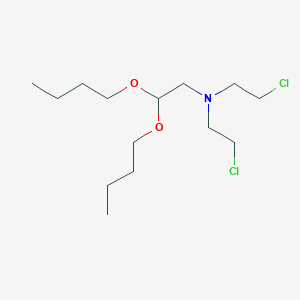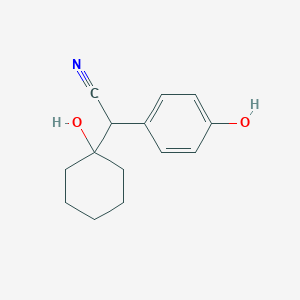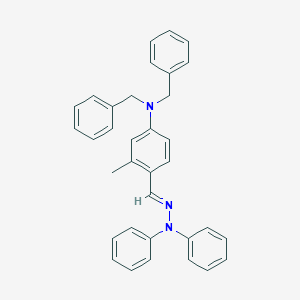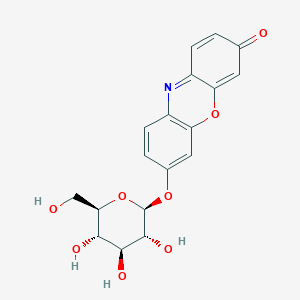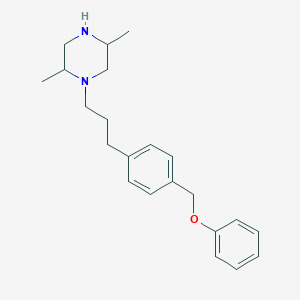
2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine, also known as JP-8000, is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. It has been found to bind to the transporters of these neurotransmitters and prevent their reuptake, leading to an increase in their concentration in the synaptic cleft. This results in an enhancement of their neurotransmission, which may underlie the observed biochemical and physiological effects of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine.
Effets Biochimiques Et Physiologiques
2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine has been found to exhibit a range of biochemical and physiological effects. It has been reported to increase the extracellular levels of dopamine, norepinephrine, and serotonin in the brain, which may underlie its potential therapeutic effects. It has also been found to exhibit antinociceptive effects, reduce locomotor activity, and induce hypothermia.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine has several advantages for lab experiments. It is highly soluble in water and can be easily administered to animals. It has also been found to exhibit a long duration of action, which makes it suitable for studying the effects of chronic drug exposure. However, 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine also has some limitations. It has been found to exhibit a narrow therapeutic window, which may limit its clinical applications. It has also been found to exhibit some adverse effects, such as sedation and hypothermia, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine. One potential direction is the development of novel analogs of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine with improved pharmacological properties. Another direction is the investigation of the molecular mechanisms underlying the observed biochemical and physiological effects of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine. Further studies are also needed to determine the potential clinical applications of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine in the treatment of psychiatric and neurological disorders.
Conclusion:
In conclusion, 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine is a compound that has been extensively studied for its potential applications in scientific research. It exhibits potent inhibitory effects on the uptake of dopamine, norepinephrine, and serotonin, and has been found to exhibit a range of biochemical and physiological effects. While 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine has some limitations, it has several advantages for lab experiments and has potential applications in the development of novel drugs for the treatment of psychiatric and neurological disorders.
Méthodes De Synthèse
The synthesis of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine involves the condensation of 3-(p-(phenoxymethyl)phenyl)propylamine and 2,5-dimethylpiperazine in the presence of a catalyst. This method has been reported to yield high purity and high yield of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine.
Applications De Recherche Scientifique
2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine has been widely used in scientific research for its potential applications in various fields. It has been found to exhibit potent inhibitory effects on the uptake of dopamine, norepinephrine, and serotonin, which makes it a potential candidate for the treatment of psychiatric disorders such as depression and anxiety. It has also been found to exhibit antinociceptive effects, making it a potential candidate for the development of analgesic drugs.
Propriétés
Numéro CAS |
102233-13-6 |
|---|---|
Nom du produit |
2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine |
Formule moléculaire |
C22H30N2O |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
2,5-dimethyl-1-[3-[4-(phenoxymethyl)phenyl]propyl]piperazine |
InChI |
InChI=1S/C22H30N2O/c1-18-16-24(19(2)15-23-18)14-6-7-20-10-12-21(13-11-20)17-25-22-8-4-3-5-9-22/h3-5,8-13,18-19,23H,6-7,14-17H2,1-2H3 |
Clé InChI |
KWRRASCKPNRBCY-UHFFFAOYSA-N |
SMILES |
CC1CNC(CN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3)C |
SMILES canonique |
CC1CNC(CN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3)C |
Synonymes |
2,5-dimethyl-1-[3-[4-(phenoxymethyl)phenyl]propyl]piperazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B25076.png)
![[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid](/img/structure/B25077.png)
